N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H20FN5O3 and its molecular weight is 361.377. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis : Research by Mironovich et al. (2013) and Ivanov et al. (2020) explores the reactivity of related chemical compounds, focusing on their synthesis and structural characteristics. These studies provide insights into the formation and manipulation of similar triazine derivatives, which are crucial for developing new chemical entities (Mironovich, Kostina, & Podol’nikova, 2013); (Ivanov, 2020).
Structural Characterization : Sanjeevarayappa et al. (2015) conducted a study on a similar compound, highlighting its structural characteristics through various spectroscopic methods and X-ray diffraction studies. This type of research is fundamental in understanding the molecular structure and potential applications of these compounds (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Biological Evaluation : Studies have also been conducted to evaluate the biological activities of similar triazine derivatives. For example, Kumara et al. (2015) and Castelino et al. (2014) investigated the larvicidal and antimicrobial properties of novel triazinone derivatives, demonstrating the potential of these compounds in pest control and antimicrobial applications (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, & Nair, 2015); (Castelino, Naik, Dasappa, Sujayraj, Chandra, Chaluvaiah, Nair, Kumari, Kalthur, & Adiga, 2014).
Pharmacokinetics and Metabolism Studies : Jones et al. (2006) explored the metabolism of a functionally selective GABA(A) alpha5 inverse agonist, derived from a similar triazine structure, in animal models. This kind of research is crucial in understanding the metabolic pathways and potential therapeutic applications of these compounds (Jones, Atack, Braun, Cato, Chambers, O'connor, Cook, Hobbs, Maxey, Szekeres, Szeto, Wafford, & Macleod, 2006).
Properties
IUPAC Name |
N-tert-butyl-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c1-17(2,3)19-13(24)10-23-15(26)14(25)22-9-8-21(16(22)20-23)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELDWHZUOXISFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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